
(5-Methyl-1H-pyrazol-1-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Méthyl-1H-pyrazol-1-YL)acétonitrile est un composé chimique qui appartient à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du (5-Méthyl-1H-pyrazol-1-YL)acétonitrile implique généralement la réaction du 5-méthyl-1H-pyrazole avec l'acétonitrile dans des conditions spécifiques. Une méthode courante implique l'utilisation d'une base telle que l'hydrure de sodium ou le carbonate de potassium pour déprotoner le pyrazole, suivie de l'addition d'acétonitrile .
Méthodes de production industrielle : Les méthodes de production industrielle du (5-Méthyl-1H-pyrazol-1-YL)acétonitrile impliquent souvent des réactions par lots à grande échelle utilisant des voies de synthèse similaires. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés, impliquant souvent l'utilisation de réacteurs automatisés et de systèmes à écoulement continu .
Analyse Des Réactions Chimiques
Types de réactions : (5-Méthyl-1H-pyrazol-1-YL)acétonitrile subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du groupe nitrile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium aluminium, borohydrure de sodium.
Substitution : Halogénures d'alkyle, amines.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des amines réduites et des composés pyrazole substitués .
4. Applications de la recherche scientifique
(5-Méthyl-1H-pyrazol-1-YL)acétonitrile a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Médecine : La recherche a montré son potentiel en tant que précurseur de médicaments ciblant diverses maladies, notamment le cancer et les affections inflammatoires.
Industrie : Il est utilisé dans la production d'agrochimiques et de matériaux aux propriétés spécifiques
5. Mécanisme d'action
Le mécanisme d'action du (5-Méthyl-1H-pyrazol-1-YL)acétonitrile implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, il agit comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Les voies impliquées incluent souvent l'inhibition des voies de transduction du signal qui sont cruciales pour la prolifération cellulaire et la survie .
Composés similaires :
- (5-Méthyl-1H-pyrazol-1-yl)acétamide
- (5-Méthyl-1H-pyrazol-1-yl)éthanol
- (5-Méthyl-1H-pyrazol-1-yl)méthanol
Comparaison : Par rapport à ces composés similaires, le (5-Méthyl-1H-pyrazol-1-YL)acétonitrile est unique en raison de son groupe nitrile, qui confère une réactivité distincte et un potentiel de fonctionnalisation supplémentaire. Cela en fait un intermédiaire polyvalent dans la synthèse de diverses molécules bioactives et de matériaux .
Applications De Recherche Scientifique
(5-Methyl-1H-pyrazol-1-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential as a precursor for drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of (5-Methyl-1H-pyrazol-1-YL)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
- (5-Methyl-1H-pyrazol-1-yl)acetamide
- (5-Methyl-1H-pyrazol-1-yl)ethanol
- (5-Methyl-1H-pyrazol-1-yl)methanol
Comparison: Compared to these similar compounds, (5-Methyl-1H-pyrazol-1-YL)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive molecules and materials .
Propriétés
Formule moléculaire |
C6H7N3 |
|---|---|
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
2-(5-methylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H7N3/c1-6-2-4-8-9(6)5-3-7/h2,4H,5H2,1H3 |
Clé InChI |
FVIGUYLYXGCVSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NN1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11716455.png)
![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)

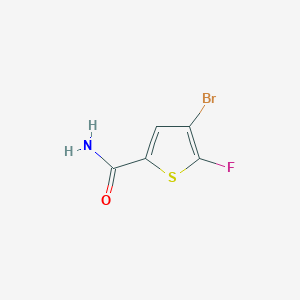
![5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716471.png)
![ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B11716485.png)
![Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B11716486.png)
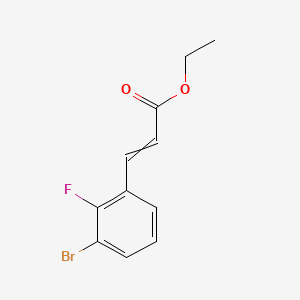

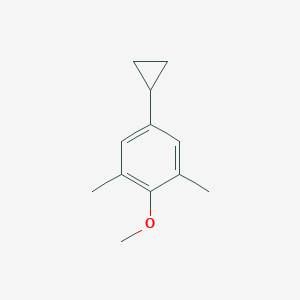
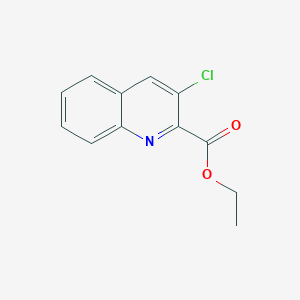
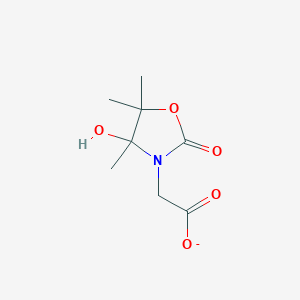
![(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11716510.png)

